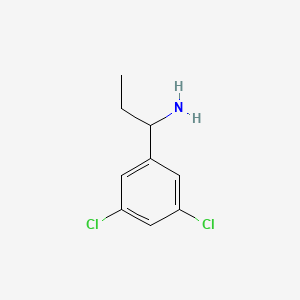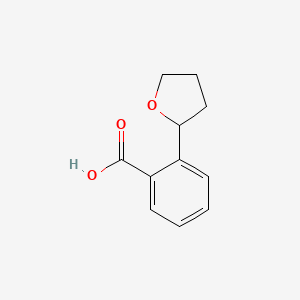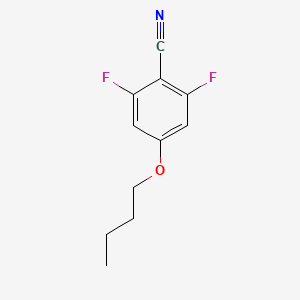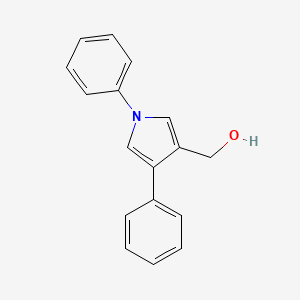
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
Overview
Description
“1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone” is a compound with the molecular formula C19H17NO . It’s a derivative of pyrrole, which is an important class of heterocyclic compounds found in a variety of natural products and biological molecules .
Synthesis Analysis
Polysubstituted pyrroles, including this compound, have been synthesized in good yields via a four-component one-pot reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes . This synthesis strategy provides advantages such as simple experimental and work-up procedures, mild conditions, high selectivity, low cost, high atom economy, and environmental friendliness .
Molecular Structure Analysis
The molecular weight of “1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone” is 275.3 g/mol . The compound has a complex structure with 21 heavy atoms .
Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent reaction (MCR) coupling . MCRs are an efficient method for forming or dissociating multiple new bonds in a single-pot reaction due to their convergence, ease of automation, and operability .
Physical And Chemical Properties Analysis
This compound is a red solid with a melting point of 104–106 °C . Its InChIKey is SQBUEJITRLRUQN-UHFFFAOYSA-N .
Scientific Research Applications
Organocatalysis in Chemical Synthesis
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol has been explored as a potential catalyst in chemical reactions. For instance, it's used in Diels–Alder reactions and Friedel–Crafts alkylations involving N-methyl-pyrrole and N-methyl-indole. This is evident in studies where enantiomerically pure aziridin-2-yl methanols, synthesized from aziridine-2-carboxylic esters, have demonstrated moderate to good ee's in these reactions (Bonini et al., 2006).
Asymmetric Autocatalysis and Chiral Catalysis
The compound also plays a significant role in asymmetric autocatalysis and chiral catalysis. It serves as a chiral catalyst in the enantioselective additions of dialkylzincs to aldehydes, leading to the production of sec-alcohols with high enantiomeric excesses. This is demonstrated in the synthesis of diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) and its use in various catalytic reactions (Soai & Shibata, 1997).
Catalytic Borane Reductions
In the field of organic synthesis, this compound is utilized in the catalytic borane reductions of achiral ketones. This synthesis process, involving the use of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, underscores its potential as a versatile catalyst (Martens et al., 1992).
Synthesis and Crystal Structure Analysis
The compound's structure and synthesis have also been a subject of study. For example, its related compound, diphenyl(4-pyridyl)methanol, was analyzed for its crystal structure, providing insights into its molecular interactions and potential applications in material science (Glidewell & Ferguson, 1994).
Antiproliferative Activity in Cancer Research
Significantly, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects on various human cell lines, indicating its potential application in cancer research and treatment (Prasad et al., 2010).
Synthesis of Polysubstituted Pyrrolidines
In pharmaceutical chemistry, the compound is used in the synthesis of polysubstituted pyrrolidines. This involves a one-pot procedure using α,β-unsaturated aldehydes, diethyl aminomalonate, and aromatic aldehydes, indicating its utility in developing new pharmaceutical compounds (Reboredo et al., 2013).
Biocatalytic Synthesis in Green Chemistry
The compound is also relevant in green chemistry, particularly in biocatalytic synthesis. For example, a study on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system highlights its role in efficient and environmentally friendly chemical processes (Chen et al., 2021).
Future Directions
properties
IUPAC Name |
(1,4-diphenylpyrrol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-13-15-11-18(16-9-5-2-6-10-16)12-17(15)14-7-3-1-4-8-14/h1-12,19H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIRDJISPJQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






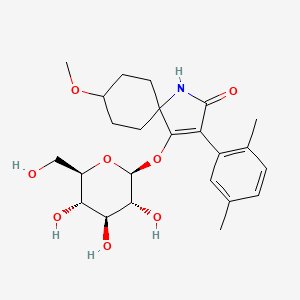
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
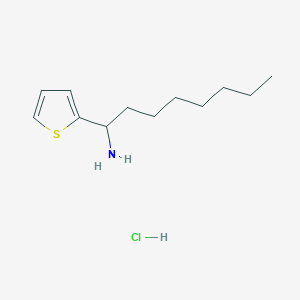

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)
